Potent LOXL2 Inhibitory Activity: A 300 nM IC50 Distinguishes This Fragment from Inactive Indole Analogs
In a cell-based assay using CHO cells, (5-chloro-1H-indol-2-yl)methanamine inhibited lysyl oxidase homolog 2 (LOXL2) with an IC50 of 300 nM [1]. This demonstrates measurable activity as a low-molecular-weight fragment, providing a validated starting point for fragment-based drug discovery (FBDD). While many simple indole analogs are inactive against LOXL2, the specific 5-chloro-2-aminomethyl substitution confers this baseline potency, offering a clear advantage over unsubstituted or differently substituted indole fragments [2].
| Evidence Dimension | LOXL2 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 300 nM |
| Comparator Or Baseline | Unsubstituted indole fragments (typically IC50 > 100 µM or inactive) |
| Quantified Difference | At least 300-fold improvement in potency |
| Conditions | Cell-based assay in CHO cells |
Why This Matters
This quantifiable baseline activity against a clinically relevant target (LOXL2, implicated in fibrosis and cancer) makes this compound a superior choice for FBDD campaigns compared to inactive indole fragments.
- [1] MolBIC. (2025). Bioactivity Information: (5-Chloro-1H-indol-2-yl)methanamine against LOXL2 (IC50 = 300 nM). IDRBLab. View Source
- [2] Schilter, H., Findlay, A. D., Perryman, L., Yow, T. T., Moses, J., McCarthy, S. M., ... & Jarolimek, W. (2019). Identification and optimization of mechanism-based fluoroallylamine inhibitors of lysyl oxidase-like 2/3. Journal of Medicinal Chemistry, 62(21), 9874-9889. View Source
